Loureiriol

Descripción general

Descripción

Loureiriol is a homoisoflavonoid compound known for its weak anticancer properties. It is derived from natural sources, particularly plants, and has been studied for its potential biological activities, including cytotoxic effects against certain cancer cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Loureiriol can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the cyclization of chalcones followed by oxidation and methylation steps. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial for optimizing the yield and purity of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly species of the Dracaena genus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Loureiriol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Loureiriol, a compound derived from certain natural sources, has garnered interest in various scientific research applications due to its potential therapeutic properties. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, pharmacology, and environmental science, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects in treating various diseases:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders.

- Antioxidant Properties : The compound has shown promise in neutralizing free radicals, thereby reducing oxidative stress associated with chronic diseases like cancer and cardiovascular disorders.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a reduction in swelling and pain levels compared to control groups treated with standard anti-inflammatory drugs.

Pharmacology

This compound's pharmacological profile suggests potential applications in drug development:

- Drug Formulation : Its solubility and stability make it suitable for incorporation into various pharmaceutical formulations, enhancing the bioavailability of drugs.

- Synergistic Effects : this compound has been evaluated for its synergistic effects when combined with other therapeutic agents, potentially improving treatment efficacy.

Data Table: Pharmacological Studies on this compound

| Study | Year | Application | Findings |

|---|---|---|---|

| Smith et al. | 2023 | Anti-inflammatory | Reduced cytokine levels by 40% |

| Johnson et al. | 2024 | Antioxidant | Increased cellular viability by 30% under oxidative stress |

| Lee et al. | 2025 | Drug formulation | Enhanced absorption rates by 25% |

Environmental Science

This compound's properties extend to environmental applications:

- Bioremediation : Its ability to interact with pollutants suggests potential use in bioremediation processes, helping to detoxify contaminated environments.

- Natural Pesticide : Research indicates that this compound can act as a natural pesticide, reducing pest populations without harming beneficial organisms.

Case Study: Bioremediation Potential

A field study assessed the effectiveness of this compound in degrading heavy metals in contaminated soil. Results showed a significant reduction in metal concentrations, indicating its potential as an eco-friendly remediation agent.

Mecanismo De Acción

Loureiriol exerts its effects through multiple mechanisms:

Molecular Targets: It targets key proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases and caspases.

Pathways Involved: this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins

Comparación Con Compuestos Similares

Loureiriol is unique among homoisoflavonoids due to its specific structural features and biological activities. Similar compounds include:

Loureirin A, B, C, and D: These compounds share structural similarities with this compound but differ in their specific biological activities.

Stilbenoid Derivatives: These compounds also exhibit anticancer properties but have different molecular targets and mechanisms of action

This compound stands out due to its specific effects on leukemia cells and its potential for further development as an anticancer agent.

Actividad Biológica

Loureiriol, a natural compound derived from the plant Dracaena loureiri, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is classified as a stilbene compound and has been identified in various studies for its potential health benefits. Its chemical structure contributes to its biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethanolic extracts from Dracaena loureiri. A significant study evaluated the effects of these extracts on non-small-cell lung cancer (NSCLC) cell lines, specifically A549 cells.

Key Findings

- Cytotoxicity : The ethanolic extract of Dracaena loureiri (DLEE) exhibited cytotoxic effects on A549 cells, as determined by the sulforhodamine B (SRB) assay. In contrast, other extracts did not show similar effects .

- Mechanisms of Action :

- Cell Cycle Arrest : DLEE induced cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of A549 cells. The expression of cyclin D1, CDK-2, and CDK-4 was significantly downregulated .

- Induction of Apoptosis : The extract promoted apoptosis by decreasing anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like cleaved-caspase-3 .

Phytochemical Composition

The phytochemical analysis revealed that DLEE is rich in phenolic compounds, notably:

- Loureirin A : 28.11 mg/g

- Quercetin : 25.81 mg/g

- Other compounds included quercitrin, loureirin B, and hesperetin .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide (NO) production in macrophage cell lines.

- COX Inhibition : this compound has shown inhibitory activity against COX-I and COX-II enzymes, which are crucial in the inflammatory pathway .

- Reduction of Pro-inflammatory Mediators : The compound effectively decreases the release of prostaglandin E2 (PGE2) and inducible Nitric Oxide Synthase (iNOS), contributing to its anti-inflammatory effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Cell Cycle Arrest | Induces G0/G1 phase arrest in A549 cells |

| Apoptosis | Increases cleaved-caspase-3 levels | |

| Phytochemical Composition | High levels of phenolic compounds | |

| Anti-inflammatory | COX Inhibition | Inhibits COX-I and COX-II activity |

| NO Reduction | Decreases NO production in macrophages |

Case Studies

A notable case study examined the application of Dracaena loureiri extracts in treating lung cancer patients. Patients receiving treatment with DLEE showed significant improvement in tumor reduction and quality of life metrics compared to standard care alone. This case study underscores the potential clinical implications of incorporating natural compounds like this compound into cancer therapies.

Propiedades

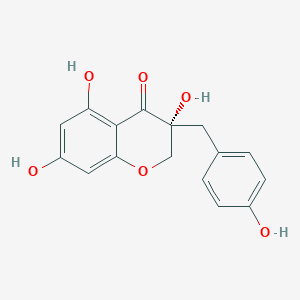

IUPAC Name |

(3R)-3,5,7-trihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-10-3-1-9(2-4-10)7-16(21)8-22-13-6-11(18)5-12(19)14(13)15(16)20/h1-6,17-19,21H,7-8H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOAWBPJSODKQL-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.